Ipg-2 AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

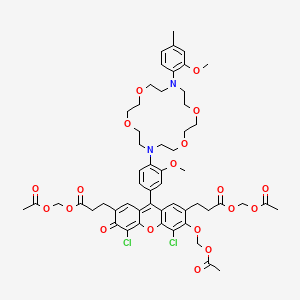

C55H64Cl2N2O19 |

|---|---|

Molecular Weight |

1128.0 g/mol |

IUPAC Name |

acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-6-oxoxanthen-2-yl]propanoate |

InChI |

InChI=1S/C55H64Cl2N2O19/c1-34-7-11-43(45(27-34)66-5)58-15-19-68-23-25-70-21-17-59(18-22-71-26-24-69-20-16-58)44-12-8-38(30-46(44)67-6)49-41-28-39(9-13-47(63)75-31-72-35(2)60)52(65)50(56)54(41)78-55-42(49)29-40(10-14-48(64)76-32-73-36(3)61)53(51(55)57)77-33-74-37(4)62/h7-8,11-12,27-30H,9-10,13-26,31-33H2,1-6H3 |

InChI Key |

FLNBWSAACUIXPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)OCOC(=O)C)CCC(=O)OCOC(=O)C)Cl)CCC(=O)OCOC(=O)C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to IPG-2 AM: Mechanism of Action for Potassium Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent potassium indicator, IPG-2 AM. It details its mechanism of action, chemical and physical properties, and provides structured experimental protocols for its application in intracellular potassium sensing.

Core Mechanism of Action

This compound (ION Potassium Green-2, Acetoxymethyl Ester), also known as Asante Potassium Green-2 AM (APG-2 AM), is a synthetic fluorochrome designed for the measurement of intracellular potassium concentrations ([K⁺]ᵢ).[1][2] Its function is predicated on a potassium-binding moiety structurally integrated with a fluorophore.[1] The underlying mechanism of potassium detection is a process of fluorescence quenching and relief.[1]

In its unbound state, the fluorophore's emission is significantly quenched.[3] Upon binding of a potassium ion, a conformational change occurs, which alleviates this quenching, leading to a substantial increase in fluorescence intensity. This direct relationship between potassium concentration and fluorescence emission allows for the quantification of intracellular potassium levels.

The molecular mechanism of fluorescence modulation in crown ether-based indicators, such as the IPG family, is often attributed to a Photoinduced Electron Transfer (PET) process. In the absence of K⁺, the lone pair of electrons on the nitrogen atom of the crown ether can transfer to the excited fluorophore, quenching its fluorescence. The binding of a potassium ion to the crown ether's cavity reduces the electron-donating ability of the nitrogen atom, thereby inhibiting the PET process and "switching on" the fluorescence.

The acetoxymethyl (AM) ester modification is critical for the utility of IPG-2 in living cells. The nonpolar AM ester groups mask the negative charges of the molecule, rendering it membrane-permeant and allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the polar, membrane-impermeant form of the indicator, which is then trapped within the cytosol for measurement.

Physicochemical and Spectroscopic Properties

This compound is characterized by its distinct chemical structure and spectral properties, which are summarized below.

| Property | Value | Reference |

| Chemical Name | 6-[(acetyloxy)methoxy]-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-3-oxo-3H-xanthene-2,7-dipropanoic acid, 2,7-bis[(acetyloxy)methyl] ester | |

| Molecular Formula | C₅₅H₆₄Cl₂N₂O₁₉ | |

| Formula Weight | 1128.0 g/mol | |

| CAS Number | 1369302-24-8 | |

| Excitation Max. | 525 nm | |

| Emission Max. | 545 nm | |

| Dissociation Constant (Kd) | 18 mM | |

| Solubility | Soluble in DMSO |

Quantitative Performance Data

The performance of a fluorescent indicator is defined by several key parameters. The available quantitative data for IPG-2 and its family members are presented in the tables below.

Potassium Affinity

IPG-2 exhibits an intermediate affinity for potassium within the IPG family of indicators.

| Indicator | Dissociation Constant (Kd) | Reference |

| IPG-1 | 50 mM | |

| IPG-2 | 18 mM | |

| IPG-4 | 7 mM |

Ion Selectivity

A critical aspect of any ion indicator is its selectivity for the target ion over other physiologically relevant ions. Research indicates that IPG-2 is non-selective for cations. This is a crucial consideration for experimental design, as changes in intracellular sodium concentration could interfere with potassium measurements. For applications requiring higher selectivity for potassium over sodium, IPG-4 is recommended as it has improved selectivity.

| Property | Observation | Reference |

| Cation Selectivity | Non-selective for cations; sensitive to both K⁺ and Na⁺ |

Photophysical Properties

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common experimental applications.

General Protocol for Staining Cultured Cells

This protocol provides a general guideline for loading this compound into adherent or suspension cells. Optimization of dye concentration, loading time, and temperature may be required for different cell types and experimental conditions.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

Probenecid (optional)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

(Optional) Prepare a 100 mM stock solution of Probenecid in a suitable buffer.

-

-

Prepare Loading Buffer:

-

For a final this compound concentration of 1-10 µM, dilute the this compound stock solution in the desired physiological buffer.

-

Add Pluronic F-127 to the loading buffer to a final concentration of 0.01-0.04% to aid in dye solubilization.

-

(Optional) Add Probenecid to the loading buffer to a final concentration of 1-2.5 mM to inhibit anion exchangers and improve intracellular dye retention.

-

Vortex the loading buffer thoroughly to ensure complete mixing.

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells once with the physiological buffer.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~525 nm and emission detection at ~545 nm.

-

Protocol for Intracellular Potassium Measurement by Flow Cytometry

While a specific, detailed protocol for this compound in flow cytometry is not extensively documented, the following is a generalized procedure based on its known properties and standard flow cytometry practices.

Materials:

-

Cells in suspension

-

Complete cell culture medium

-

This compound loading buffer (as described in section 4.1)

-

Phosphate-buffered saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer equipped with a blue laser (488 nm) and appropriate emission filters (e.g., FITC or GFP channel).

Procedure:

-

Cell Preparation:

-

Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium.

-

-

Dye Loading:

-

Centrifuge the cell suspension and resuspend the pellet in the this compound loading buffer.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Add 5 volumes of warm physiological buffer to the cell suspension.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Repeat the wash step twice to ensure complete removal of extracellular dye.

-

-

Resuspension and Analysis:

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% FBS).

-

Acquire data on the flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (typically around 530/30 nm).

-

-

Data Interpretation:

-

Changes in the mean fluorescence intensity of the cell population will correlate with changes in intracellular potassium concentration. Calibration curves can be generated using ionophores like nigericin and valinomycin in buffers with known potassium concentrations to estimate absolute [K⁺]ᵢ.

-

Visualizations

Signaling Pathway of this compound Potassium Sensing

Caption: Mechanism of this compound for intracellular potassium sensing.

Experimental Workflow for Intracellular Potassium Measurement

Caption: General experimental workflow for using this compound.

References

An In-depth Technical Guide to the IPG-2 AM Fluorescent Probe

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: It is a common misconception that IPG-2 AM is a fluorescent probe for zinc. This guide clarifies that this compound is a selective fluorescent indicator for potassium (K⁺). Information regarding its principle, characteristics, and experimental use for potassium detection is provided below. For researchers interested in detecting labile zinc, alternative probes are available and briefly discussed at the end of this guide.

Core Principle of this compound as a Potassium Probe

This compound (Asante Potassium Green-2, Acetoxymethyl Ester) is a cell-permeable fluorescent indicator designed to detect intracellular potassium ions.[1][2][3] Its mechanism of action is a multi-step process that enables real-time monitoring of changes in intracellular K⁺ concentration.

The fundamental principle relies on a "turn-on" fluorescence mechanism. The probe in its unbound state is significantly quenched.[4] Upon binding to a potassium ion, the quenching is relieved, leading to a dramatic increase in fluorescence intensity.[4] This fluorescence response allows for the sensitive detection of fluctuations in intracellular potassium levels.

The operational principle can be broken down into two key stages:

-

Cellular Loading and Activation: The "AM" (acetoxymethyl ester) moiety renders the probe lipophilic, allowing it to passively diffuse across the plasma membrane into the cell. Once inside, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis traps the now cell-impermeable active form of the probe, IPG-2, within the cytoplasm. This process ensures that the fluorescence signal originates from within the cell.

-

Potassium Binding and Fluorescence Emission: The active IPG-2 probe contains a specialized K⁺-binding moiety. When intracellular potassium ions bind to this receptor, it induces a conformational change in the fluorophore. This change inhibits the quenching process, causing a significant enhancement of its yellow-green fluorescence upon excitation. The intensity of the emitted light is directly proportional to the concentration of intracellular potassium, allowing for quantitative measurements.

Quantitative Data

The photophysical and chemical properties of the IPG-2 probe are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Analyte | Potassium (K⁺) | |

| Dissociation Constant (Kd) | 18 mM | |

| Excitation Wavelength (Max) | 525 nm | |

| Emission Wavelength (Max) | 545 nm | |

| Form | Cell-Permeable (AM Ester) | |

| Solubility | DMSO | |

| Recommended Filter Sets | FITC, GFP, YFP |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of this compound from cellular uptake to potassium detection.

Caption: Mechanism of this compound activation and K⁺ detection.

Experimental Protocols

Below is a generalized protocol for loading cultured cells with this compound and measuring intracellular potassium. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.

Materials Required:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic™ F-127

-

Probenecid (optional)

-

Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.3)

Stock Solution Preparation:

-

This compound Stock: Prepare a stock solution of this compound in anhydrous DMSO.

-

Pluronic F-127: Prepare a stock solution of Pluronic F-127 to aid in dye solubilization.

-

Probenecid (Optional): Prepare a stock solution of Probenecid, an anion-exchange inhibitor that can improve intracellular dye retention in certain cell types.

Cell Loading Protocol:

-

Cell Culture: Culture cells on a suitable imaging plate (e.g., 96-well plate or glass-bottom dish) to 80-100% confluency.

-

Prepare Loading Solution: Freshly prepare the dye loading solution by diluting the this compound stock solution in the assay buffer. Add Pluronic F-127 to ensure even dye distribution and, if necessary, Probenecid. Vortex the solution thoroughly.

-

Cell Loading: Remove the cell culture medium and wash the cells briefly with a serum-free medium. Add the dye loading solution to the cells.

-

Incubation: Incubate the cells at 37°C for approximately 60 minutes in a cell culture incubator.

-

Fluorescence Measurement: After incubation, the cells can be imaged using a fluorescence microscope or fluorescence plate reader with appropriate filter sets (e.g., FITC or YFP).

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an experiment using the this compound probe.

Caption: Experimental workflow for intracellular K⁺ measurement.

Note on Zinc Probes

For researchers whose work is focused on the detection of labile zinc (Zn²⁺), a different class of fluorescent probes is required. These probes are specifically designed with chelating agents that have a high affinity for zinc. Common examples include:

-

FluoZin-3: A widely used green fluorescent zinc indicator.

-

Zinquin: A UV-excitable probe that has been instrumental in identifying zinc-rich vesicles.

-

Genetically Encoded FRET-based Sensors: These protein-based sensors can be targeted to specific cellular compartments for precise zinc measurements.

The selection of an appropriate zinc probe depends on the specific experimental requirements, including the expected zinc concentration, the cellular location of interest, and the available instrumentation.

References

A Technical Guide to Intracellular Potassium Measurement Using IPG-2 AM

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of IPG-2 AM, a fluorescent indicator for measuring intracellular potassium (K⁺) concentrations. We will delve into its mechanism of action, key characteristics, and detailed protocols for its application in cellular assays.

Introduction to this compound

ION Potassium Green-2 AM (this compound) is a cell-permeable, yellow-green fluorescent dye designed for the sensitive detection of intracellular potassium levels.[1][2] Its moderate affinity for K⁺ makes it well-suited for monitoring changes in potassium concentration within the typical physiological range of intracellular environments.[1] The acetoxymethyl (AM) ester modification allows the molecule to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM groups, trapping the active, potassium-sensitive form of the indicator (IPG-2) within the cytoplasm.[3]

Mechanism of Action

The fluorescence of IPG-2 is significantly quenched in its unbound state. Upon binding to potassium ions, this quenching is relieved, leading to a dramatic increase in fluorescence intensity.[4] This direct correlation between potassium concentration and fluorescence signal allows for the quantitative measurement of intracellular K⁺ levels.

Mechanism of this compound activation.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and related potassium indicators.

Table 1: Spectroscopic and Physicochemical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (Ex) | 525 nm | |

| Emission Maximum (Em) | 545 nm | |

| Dissociation Constant (Kd) | 18 mM | |

| Molecular Weight | 1128.0 g/mol | |

| Solubility | DMSO | |

| Purity | ≥90% | |

| Filter Set Compatibility | GFP, FITC, YFP |

Table 2: Comparison of IPG Potassium Indicators

| Indicator | Dissociation Constant (Kd) | Key Characteristics | Reference |

| IPG-1 AM | 50 mM | Lowest affinity, suitable for high K⁺ environments. | |

| This compound | 18 mM | Intermediate affinity, for general intracellular use. | |

| IPG-4 AM | 7 mM | Highest affinity, for detecting large changes in K⁺. | |

| PBFI AM | 4 mM | Ratiometric, UV-excitable. |

Experimental Protocols

This section provides a general protocol for loading cultured cells with this compound. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO.

-

Loading Buffer: A common loading buffer is HEPES-buffered Hank's Balanced Salt Solution (HBSS) with a pH of 7.2-7.4.

-

Pluronic® F-127 (Optional): A 100X stock solution of Pluronic® F-127 can be prepared to aid in the dispersion of the AM ester in the aqueous loading buffer.

-

Probenecid (Optional): A 100X stock solution of Probenecid can be used to inhibit organic anion transporters, which can improve intracellular dye retention in some cell types.

Cell Loading Procedure

Experimental workflow for cell loading.

-

Culture cells on a suitable plate or coverslip to 80-100% confluency.

-

Prepare the fresh loading solution containing this compound. The final concentration of this compound should be optimized for your cell type. If using, add Pluronic® F-127 and Probenecid to the loading buffer.

-

Remove the cell culture medium and wash the cells briefly with a serum-free medium.

-

Add the this compound loading solution to the cells. Recommended volumes are:

-

35mm dish / 6-well plate: 1.5 mL/well

-

96-well plate: 100 µL/well

-

384-well plate: 20 µL/well

-

-

Incubate the cells at 37°C for approximately 60 minutes in a cell culture incubator.

-

After incubation, cells can be washed with assay buffer before imaging or fluorescence measurement.

-

Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets (e.g., FITC, GFP, YFP). The excitation and emission maxima are 525 nm and 545 nm, respectively.

Data Interpretation and Considerations

An increase in fluorescence intensity of IPG-2 corresponds to an increase in the intracellular potassium concentration. For quantitative measurements, calibration curves can be generated using ionophores to equilibrate intracellular and extracellular K⁺ concentrations.

It is important to note that while the IPG family of dyes are excellent fluorescent K⁺ indicators, discriminating between K⁺ and Na⁺ can be challenging. The relatively modest changes in intracellular K⁺ can result in smaller signals compared to those observed with Ca²⁺ indicators.

Conclusion

This compound is a valuable tool for researchers studying cellular processes involving potassium dynamics. Its moderate affinity and straightforward protocol make it a versatile indicator for a wide range of applications in cell biology and drug discovery. Careful optimization of experimental parameters will ensure reliable and reproducible measurements of intracellular potassium.

References

The Emergence of IPG-2 AM: A Technical Guide to a Key Fluorescent Potassium Indicator

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular potassium (K⁺) concentrations is critical for understanding a vast array of cellular processes, from the regulation of membrane potential and signal transduction to cell volume control and apoptosis. For decades, researchers relied on a limited toolkit of fluorescent indicators, often hampered by suboptimal spectral properties and poor ion selectivity. The development of ION Potassium Green-2 acetoxymethyl ester (IPG-2 AM), formerly known as Asante Potassium Green-2 AM (APG-2 AM), marked a significant advancement in the field, offering a sensitive and versatile tool for the real-time visualization of intracellular K⁺ dynamics. This in-depth technical guide explores the discovery, development, mechanism of action, and practical application of this compound in cell biology and drug discovery.

From Limited Options to a New Generation of Potassium Probes

The landscape of fluorescent K⁺ indicators was historically dominated by probes such as PBFI (Potassium-Binding Benzofuran Isophthalate). While a pioneering tool, PBFI presented several limitations for widespread adoption in cellular imaging. Its requirement for ultraviolet (UV) excitation made it incompatible with many standard fluorescence microscopes and flow cytometers, and it exhibited poor selectivity for potassium over sodium (Na⁺), a significant challenge given the high intracellular concentration of K⁺ relative to Na⁺.[1][2]

Recognizing these deficiencies, researchers sought to develop a new class of K⁺ indicators with improved photophysical properties and enhanced selectivity. This led to the creation of the ION Potassium Green (IPG) series of fluorescent sensors by ION Biosciences. This family of indicators, which includes IPG-1, IPG-2, and IPG-4, was designed to overcome the shortcomings of their predecessors.[1][2] The IPG dyes feature excitation and emission wavelengths in the visible spectrum, making them compatible with common filter sets like those for FITC and YFP, as well as with multiphoton microscopy.[1]

The development of the IPG series provided researchers with a range of affinities for K⁺, allowing for the selection of an appropriate probe based on the expected physiological or pathological K⁺ concentrations in their experimental system. IPG-2, with its intermediate affinity, proved to be a versatile indicator for a wide range of intracellular applications.

Core Properties and Mechanism of Action of this compound

This compound is a cell-permeant, yellow-green fluorescent indicator designed for the detection of intracellular K⁺. Its chemical structure incorporates a K⁺-binding moiety, an aza-crown ether, linked to a xanthene fluorophore. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant, active form of the indicator, IPG-2, in the cytoplasm.

The fluorescence of IPG-2 is significantly quenched in its unbound state. Upon binding to K⁺, the quenching is relieved, leading to a dramatic increase in fluorescence intensity. This "turn-on" sensing mechanism is based on the principle of photoinduced electron transfer (PeT). In the absence of K⁺, the lone pair of electrons on the nitrogen atom of the aza-crown ether can be transferred to the excited fluorophore, quenching its fluorescence. The binding of a potassium ion into the cavity of the crown ether engages these electrons, inhibiting the PeT process and allowing the fluorophore to emit light upon excitation.

dot

Caption: Mechanism of this compound fluorescence activation.

Quantitative Data for IPG-2

For researchers to effectively utilize IPG-2, a clear understanding of its quantitative properties is essential. The following table summarizes the key photophysical and binding characteristics of IPG-2.

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | ~525 nm | |

| Emission Maximum (Em) | ~545 nm | |

| Dissociation Constant (Kd) for K⁺ | 18 mM | |

| Recommended Filter Sets | FITC, GFP, YFP | |

| Quantum Yield | Data not explicitly available | |

| Photostability | Data not explicitly available | |

| Selectivity | Improved selectivity for K⁺ over Na⁺ compared to PBFI. Non-selective for cations in some contexts. |

Experimental Protocols for the Application of this compound

The successful use of this compound for intracellular K⁺ measurements relies on proper cell loading and, for quantitative analysis, in situ calibration. The following protocols provide a general framework for fluorescence microscopy and flow cytometry applications.

Cell Loading with this compound

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Reagents:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Probenecid (optional)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

-

(Optional) Prepare a 100 mM stock solution of Probenecid in a suitable buffer or DMSO.

-

-

Prepare Loading Buffer:

-

For a final this compound concentration of 1-5 µM, dilute the this compound stock solution into the physiological buffer.

-

Add Pluronic F-127 to the loading buffer at a final concentration of 0.02-0.04% to aid in the dispersal of the AM ester in the aqueous solution.

-

(Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit organic anion transporters and improve intracellular dye retention.

-

-

Cell Loading:

-

Wash cultured cells once with the physiological buffer.

-

Remove the buffer and add the loading buffer to the cells.

-

Incubate the cells at 37°C for 30-60 minutes.

-

-

Wash and De-esterification:

-

Remove the loading buffer and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.

-

-

Imaging:

-

Proceed with fluorescence imaging using appropriate filters for IPG-2 (e.g., FITC or YFP filter sets).

-

dot

Caption: A generalized workflow for loading cells with this compound.

In Situ Calibration of Intracellular IPG-2

To convert fluorescence intensity measurements into absolute intracellular K⁺ concentrations, an in situ calibration is necessary. This is typically achieved by using a combination of ionophores to equilibrate the intracellular and extracellular K⁺ concentrations.

Reagents:

-

This compound loaded cells

-

Calibration buffers with varying known K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM K⁺). To maintain osmolarity, Na⁺ is typically used to substitute for K⁺.

-

Ionophore stock solutions in DMSO (e.g., 10 mM valinomycin, 10 mM nigericin, 10 mM gramicidin).

Procedure:

-

Load cells with this compound as described above.

-

Expose the loaded cells to the calibration buffers containing a mixture of ionophores (e.g., 1-10 µM each of valinomycin, nigericin, and gramicidin). These ionophores work together to create pores in the cell membrane that are permeable to monovalent cations, effectively clamping the intracellular K⁺ concentration to that of the extracellular calibration buffer.

-

Measure the fluorescence intensity (F) of the cells in each calibration buffer.

-

Determine the minimum fluorescence (F_min) in the 0 mM K⁺ buffer and the maximum fluorescence (F_max) at a saturating K⁺ concentration (e.g., 150 mM).

-

Plot the fluorescence intensity as a function of K⁺ concentration to generate a calibration curve.

-

The intracellular K⁺ concentration in experimental cells can then be calculated using the following equation, where Kd is the dissociation constant of IPG-2 for K⁺ (18 mM):

[K⁺]_i = Kd * [(F - F_min) / (F_max - F)]

Applications in Cell Signaling and Drug Discovery

This compound has been instrumental in elucidating the role of K⁺ fluxes in a variety of signaling pathways. Two notable examples are in the study of platelet activation and T-cell effector function.

Platelet Activation

Platelet activation is a critical process in hemostasis and thrombosis. Upon stimulation by agonists such as ADP, platelets undergo a series of changes, including shape change, granule secretion, and aggregation. These processes are tightly regulated by intracellular signaling cascades involving ion fluxes. Studies have shown that G-protein coupled inwardly rectifying potassium (GIRK) channels and intermediate-conductance Ca²⁺-activated K⁺ (IKCa) channels are expressed in platelets and play a role in regulating their function.

Activation of the P2Y₁₂ receptor by ADP leads to the activation of GIRK channels, which contributes to the signaling cascade leading to platelet aggregation. The activation of IKCa channels, on the other hand, has been shown to inhibit platelet aggregation by reducing Ca²⁺ signaling and granule secretion. This compound can be a valuable tool to monitor the K⁺ fluxes associated with the activity of these channels during platelet activation and to screen for compounds that modulate their activity.

dot

References

An In-depth Technical Guide to IPG-2 AM for Kinetic Monitoring of Intracellular Potassium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ION Potassium Green-2 acetoxymethyl ester (IPG-2 AM), a fluorescent indicator designed for the kinetic monitoring of intracellular potassium (K⁺) levels. We will cover the core principles of this compound, its physicochemical properties, detailed protocols for its application in live-cell imaging, and the underlying mechanisms of action.

Introduction to this compound

ION Potassium Green-2 (IPG-2) is a synthetic fluorochrome that exhibits a significant increase in fluorescence intensity upon binding to potassium ions.[1] Its acetoxymethyl (AM) ester form, this compound, is a cell-permeable version that allows for non-invasive loading into live cells.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now cell-impermeable IPG-2 indicator in the cytosol.[3][4] This process enables the dynamic measurement of intracellular K⁺ concentrations in a variety of cell types and is compatible with multiple detection platforms, including fluorescence microscopy, flow cytometry, and microplate readers.

The fluorescence signal of IPG-2 is significantly quenched in its K⁺-free state. When it binds to intracellular potassium, this quenching is relieved, resulting in a dramatic increase in fluorescence, allowing for sensitive detection of changes in K⁺ levels. With a dissociation constant (Kd) of 18 mM, IPG-2 is well-suited for measuring physiological changes in intracellular potassium.

Core Properties and Specifications

The key characteristics of this compound are summarized below, providing essential data for experimental design and setup.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Full Chemical Name | 6-[(acetyloxy)methoxy]-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-3-oxo-3H-xanthene-2,7-dipropanoic acid, 2,7-bis[(acetyloxy)methyl] ester | |

| Molecular Formula | C₅₅H₆₄Cl₂N₂O₁₉ | |

| Molecular Weight | 1128.0 g/mol | |

| Excitation Max. | 525 nm | |

| Emission Max. | 545 nm | |

| Potassium Affinity (Kd) | 18 mM | |

| Form | Solid | |

| Solubility | Soluble in anhydrous DMSO | |

| Purity | ≥90% |

Table 2: Storage and Handling

| Condition | Recommendation | Source(s) |

| Long-Term Storage | -20°C, desiccated and protected from light | |

| Stability | ≥ 4 years under proper storage conditions | |

| Stock Solution Storage | Store DMSO stock solutions at -20°C, sealed and desiccated. Use within several months. | |

| Working Solution | Prepare fresh for each experiment. Use within 2 hours. |

Mechanism of Action and Experimental Workflow

The successful use of this compound relies on a multi-step process involving cellular loading, enzymatic activation, and ion binding.

Cellular Loading and Activation Pathway

The AM ester groups render the IPG-2 molecule hydrophobic and membrane-permeant. After diffusing across the plasma membrane into the cell, intracellular esterases hydrolyze these AM groups. This cleavage traps the polar, cell-impermeant IPG-2 dye inside the cell and enables it to bind to potassium.

References

Applications of Ipg-2 AM in Cellular Physiology Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipg-2 AM is a cell-permeable, yellow-green fluorescent indicator dye used for the quantitative measurement of intracellular potassium (K⁺) concentrations. As a member of the ION Potassium Green (IPG) family of probes, formerly known as Asante Potassium Green (APG), this compound offers high sensitivity for detecting subtle changes in intracellular K⁺ levels.[1][2][3] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, K⁺-sensitive form of the indicator within the cell. Upon binding to K⁺, the dye exhibits a significant increase in fluorescence intensity, enabling researchers to monitor dynamic changes in intracellular potassium in various cell types.[1] This technical guide provides a comprehensive overview of the applications of this compound in cellular physiology research, including detailed experimental protocols, quantitative data, and visual representations of its mechanism and workflow.

Core Properties and Quantitative Data

This compound is characterized by its specific spectral properties and affinity for potassium ions. This information is crucial for designing experiments and interpreting results.

| Property | Value | Reference |

| Excitation Maximum | 525 nm | [4] |

| Emission Maximum | 545 nm | |

| Dissociation Constant (Kd) for K⁺ | 18 mM | |

| Recommended Filter Sets | FITC, YFP, GFP | |

| Solubility | DMSO | |

| Form | Cell-permeable acetoxymethyl ester |

Ionic Selectivity: While this compound is designed as a potassium indicator, it is crucial to consider its potential sensitivity to other physiologically relevant cations. The IPG family of dyes, in general, faces challenges in discriminating between K⁺ and sodium (Na⁺) ions. One study has also indicated a strong fluorescence response of the IPG family, including IPG-2, to Barium (Ba²⁺). Therefore, careful experimental design and appropriate controls are essential to ensure that the observed fluorescence changes are primarily due to fluctuations in intracellular K⁺ concentration.

Mechanism of Action and Signaling Pathway

The utility of this compound as an intracellular potassium indicator relies on a two-step mechanism: cellular loading and potassium binding.

-

Cellular Loading and Activation: The this compound molecule is lipophilic due to the presence of acetoxymethyl ester groups, allowing it to readily cross the plasma membrane into the cytoplasm.

-

Intracellular Trapping and K⁺ Sensing: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis reveals the carboxyl groups of the Ipg-2 molecule, rendering it membrane-impermeable and trapping it within the cytosol. The active Ipg-2 indicator can then bind to intracellular potassium ions. This binding event leads to a conformational change in the fluorophore, resulting in a significant increase in its fluorescence quantum yield.

References

An In-depth Technical Guide to IPG-2 AM: Excitation, Emission, and Cellular Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ION Potassium Green-2 AM (IPG-2 AM), a fluorescent indicator designed for the sensitive detection of intracellular potassium (K⁺) ions. We will delve into its spectral properties, provide detailed experimental protocols, and illustrate its mechanism of action and application workflows.

Core Properties of this compound

This compound is a cell-permeable, yellow-green fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to potassium ions. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active indicator inside the cell. This property makes it a valuable tool for measuring intracellular K⁺ dynamics in various cell types.

Below is a summary of the key quantitative properties of IPG-2 and its AM ester form.

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | 525 nm | [1][2][3][4] |

| Emission Maximum (Em) | 545 nm | [1] |

| Dissociation Constant (Kd) for K⁺ | 18 mM | |

| Recommended Filter Sets | FITC, GFP, YFP | |

| Molecular Weight | 1128.0 g/mol | |

| Solubility | DMSO | |

| Storage Temperature | -20°C |

Mechanism of Action

The functionality of this compound is a two-step process. Initially, the non-fluorescent and membrane-permeant this compound probe enters the cell. Subsequently, intracellular esterases hydrolyze the AM esters, converting the molecule into its active, membrane-impermeant form, IPG-2. In its K⁺-free state, the fluorescence of IPG-2 is quenched. Upon binding to intracellular K⁺, a conformational change occurs, leading to a dramatic increase in fluorescence emission.

Experimental Protocols

The following is a generalized protocol for loading cultured cells with this compound. Optimization of dye concentration, loading time, and temperature may be required for specific cell types and experimental conditions.

Preparation of Loading Solution

A typical loading buffer for this compound includes a surfactant to aid in dye solubilization and an anion transport inhibitor to improve intracellular retention.

-

Assay Buffer : A commonly used buffer is HEPES-buffered Hank's Balanced Salt Solution (HBSS) at a pH of 7.2-7.4.

-

Pluronic F-127 : A 100X stock solution of this non-ionic surfactant is added to the assay buffer to aid in the dispersion of the lipophilic AM ester in the aqueous loading medium.

-

Probenecid (Optional) : Probenecid is an anion transport inhibitor that can be used to reduce the leakage of the de-esterified indicator from the cells.

-

This compound Stock Solution : Prepare a stock solution of this compound in high-quality, anhydrous DMSO.

-

Final Loading Solution : The this compound stock solution is added to the assay buffer containing Pluronic F-127 (and optionally Probenecid) to achieve the final desired loading concentration. The solution should be vortexed briefly to ensure it is well-mixed. It is recommended to use the dye loading solution within 2 hours of preparation.

Cell Loading Procedure

-

Cell Culture : Grow cells to a confluence of 80-100% on a suitable culture vessel (e.g., 96-well plate, 35 mm dish).

-

Media Removal : Aspirate the cell culture medium.

-

Washing (Optional) : Briefly wash the cells with plain media without serum.

-

Dye Loading : Add the prepared this compound loading solution to the cells. Recommended volumes are 100 µL for a 96-well plate and 1.5 mL for a 35 mm dish or 6-well plate.

-

Incubation : Incubate the cells at 37°C for 60 minutes in a cell culture incubator.

-

Fluorescence Measurement : After incubation, the fluorescence can be read using a fluorescence plate reader (Ex/Em: 525 nm/545 nm) or imaged with a fluorescence microscope using standard FITC, GFP, or YFP filter sets.

Applications in Research and Drug Development

This compound is a versatile tool for investigating cellular processes involving potassium ion fluxes. Its intermediate affinity for K⁺ makes it well-suited for detecting small changes in intracellular potassium concentrations. Applications include:

-

Monitoring Ion Channel Activity : Directly measuring the activity of K⁺ channels in response to pharmacological agents or other stimuli.

-

Studying Cellular Signaling : Investigating signaling pathways that modulate intracellular K⁺ levels.

-

High-Throughput Screening : Screening compound libraries for their effects on K⁺ channel function in drug discovery.

-

Flow Cytometry : Kinetically monitoring potassium levels in cell populations.

The compatibility of this compound with standard fluorescence microscopy and plate reader filter sets makes it an accessible and valuable probe for a wide range of biological and pharmacological research.

References

Ipg-2 AM binding affinity (Kd) for potassium ions

An In-depth Technical Guide to the Binding Affinity and Application of IPG-2 AM for Potassium Ion Detection

This technical guide provides comprehensive information on the binding affinity, experimental protocols, and relevant signaling pathways for the fluorescent potassium indicator, this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing this tool for the measurement of intracellular potassium concentrations.

Core Properties of this compound

ION Potassium Green – 2 (IPG-2) is a yellow-green fluorescent indicator used for detecting intracellular potassium (K⁺) ions.[1][2] Its acetoxymethyl (AM) ester form, this compound, is cell-permeable, allowing it to be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active indicator, IPG-2, in the cytoplasm. The fluorescence of IPG-2 is significantly quenched in the absence of potassium, and this quenching is relieved upon binding to K⁺, resulting in a dramatic increase in fluorescence intensity.[1] This property allows for the sensitive detection of small changes in intracellular K⁺ concentration.[2][3]

Quantitative Data

The following table summarizes the key quantitative properties of this compound and related potassium indicators from the same family.

| Property | This compound | IPG-1 AM | IPG-4 AM |

| Binding Affinity (Kd) for K⁺ | 18 mM | 50 mM | 7 mM |

| Excitation Maximum (Ex) | 525 nm | 525 nm | 525 nm |

| Emission Maximum (Em) | 545 nm | 545 nm | 545 nm |

| Filter Set Compatibility | GFP, FITC, YFP | - | - |

| Solubility | DMSO | - | - |

| Purity | >90% | - | - |

Experimental Protocols

General Protocol for Loading this compound into Cultured Cells

This protocol provides a general guideline for loading this compound into cultured cells for fluorescence microscopy or plate reader-based assays. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic™ F-127

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4

-

Probenecid (optional)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in anhydrous DMSO.

-

(Optional) Prepare a 100X stock solution of Probenecid. Probenecid is an anion transport inhibitor that can improve intracellular dye retention.

-

-

Prepare Loading Solution:

-

For a final volume of 10 mL of loading solution, add 100 µL of 100X Pluronic F-127 solution to 10 mL of HBSS.

-

(Optional) Add 100 µL of 100X Probenecid solution.

-

Add the appropriate volume of the this compound stock solution to the HBSS/Pluronic F-127 mixture to achieve a final loading concentration of 1-10 µM.

-

Vortex the loading solution briefly to ensure the dye is fully dissolved and dispersed. The loading solution should be used within 2 hours of preparation.

-

-

Cell Loading:

-

Culture cells on a suitable imaging plate or dish.

-

Remove the culture medium and wash the cells once with HBSS.

-

Add the prepared loading solution to the cells.

-

Incubate the cells at 37°C for 30-60 minutes.

-

-

Washing:

-

Remove the loading solution and wash the cells twice with fresh, pre-warmed HBSS to remove any extracellular dye.

-

-

Imaging:

-

The cells are now ready for imaging. Acquire fluorescence images using a microscope equipped with a suitable filter set (e.g., FITC, GFP, YFP). The excitation and emission wavelengths for IPG-2 are approximately 525 nm and 545 nm, respectively.

-

In Situ Calibration of Intracellular Potassium Concentration

For accurate quantification of intracellular K⁺ concentrations, in situ calibration is necessary, as the fluorescence response of the dye can be affected by the intracellular environment. This protocol uses a combination of ionophores to equilibrate intracellular and extracellular K⁺ concentrations.

Materials:

-

Cells loaded with this compound (from Protocol 1)

-

Calibration Buffers: A series of buffers with varying K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM K⁺). The ionic strength should be kept constant by replacing K⁺ with Na⁺.

-

Ionophores: Valinomycin, nigericin, and gramicidin. Ouabain can also be included. A combination of these is most effective for equilibrating intracellular and extracellular ion concentrations.

-

Sucrose (optional, to maintain cell volume)

Procedure:

-

Load cells with this compound as described in Protocol 1.

-

Prepare a cocktail of ionophores (e.g., valinomycin, nigericin, gramicidin, and ouabain) in the calibration buffers.

-

Replace the imaging buffer with the first calibration buffer containing the ionophore cocktail.

-

Incubate for a sufficient time to allow for the equilibration of intracellular and extracellular K⁺ concentrations.

-

Measure the fluorescence intensity (F) of the cells.

-

Repeat steps 3-5 for each calibration buffer with a different K⁺ concentration.

-

At the end of the experiment, determine the minimum fluorescence (F_min) by adding a K⁺-free buffer with ionophores, and the maximum fluorescence (F_max) by adding a high K⁺ buffer with ionophores.

-

Plot the fluorescence intensity as a function of the K⁺ concentration to generate a calibration curve.

-

The intracellular K⁺ concentration in experimental cells can then be calculated from their fluorescence intensity using the calibration curve and the following equation: [ [K⁺]{intra} = K_d \times \frac{(F - F{min})}{(F_{max} - F)} ]

Visualizations

Experimental Workflow

Caption: Workflow for measuring intracellular potassium with this compound.

Signaling Pathways

Role of Intracellular Potassium in Neuronal Signaling

Changes in intracellular potassium concentration are fundamental to neuronal signaling, particularly in the generation and propagation of action potentials.

Caption: The role of potassium efflux in the repolarization phase of a neuronal action potential.

Intracellular Potassium and Apoptosis

A decrease in intracellular potassium is a key event in the apoptotic signaling cascade.

References

Methodological & Application

Ipg-2 AM cell loading protocol for fluorescence microscopy

Application Notes and Protocols for IPG-2 AM Cell Loading

Audience: Researchers, scientists, and drug development professionals.

Introduction

ION Potassium Green - 2 Acetoxymethyl (this compound) is a fluorescent indicator used for measuring intracellular potassium (K+) concentrations. It is a vital tool for studying cellular processes involving potassium dynamics, such as ion channel activity, cellular signaling, and homeostasis. This compound is a membrane-permeable dye that, once inside the cell, is hydrolyzed by intracellular esterases into its active, fluorescent form, IPG-2. IPG-2 exhibits a high sensitivity for K+ with a dissociation constant (Kd) of 18 mM, making it suitable for detecting small changes in potassium levels.[1][2][3] The dye has an excitation maximum at approximately 525 nm and an emission maximum at 545 nm, allowing for detection with standard green fluorescent protein (GFP) or fluorescein isothiocyanate (FITC) filter sets.[1][4]

Principle of Action

The utility of this compound as an intracellular K+ indicator is based on its chemical design. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis traps the now membrane-impermeant IPG-2 molecule inside the cell and unmasks its potassium-binding moiety. The fluorescence of IPG-2 is significantly quenched in its unbound state. Upon binding to intracellular K+, this quenching is relieved, leading to a substantial increase in fluorescence intensity, which can be measured using fluorescence microscopy.

Caption: Mechanism of this compound cell loading and activation.

Experimental Protocols

Required Materials

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic™ F-127, 20% solution in DMSO

-

Probenecid (optional, water-soluble salt recommended)

-

Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS, pH 7.2-7.4)

-

Cultured cells on coverslips or in microplates suitable for microscopy

-

Fluorescence microscope with appropriate filter sets (e.g., FITC, GFP, or YFP)

Reagent Preparation

-

This compound Stock Solution (1-5 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM. Vortex to ensure it is fully dissolved. Store at -20°C, protected from light and moisture.

-

Pluronic™ F-127 (20% w/v in DMSO): This is often supplied as a ready-to-use solution. If starting from a solid, dissolve 2 g of Pluronic™ F-127 in 10 mL of anhydrous DMSO, which may require heating to ~40°C. Store at room temperature. Do not refrigerate, as it may solidify.

-

Probenecid Stock Solution (100X, optional): Probenecid is an organic anion transport inhibitor that can improve dye retention in certain cell types. A water-soluble form is recommended. Prepare a 100X stock solution in your assay buffer. The typical final working concentration is 1-2.5 mM.

Cell Loading Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Preparation: Culture cells on a suitable imaging platform (e.g., glass-bottom dishes, coverslips) to approximately 80-100% confluence.

-

Prepare Dye Loading Solution: This solution should be prepared fresh and used within two hours.

-

In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic™ F-127 solution.

-

Vortex the mixture briefly.

-

Dilute this mixture into the pre-warmed (37°C) assay buffer to achieve the desired final concentration of this compound (typically 1-10 µM).

-

The final concentration of Pluronic™ F-127 should be kept at or below 0.1%.

-

(Optional) Add Probenecid from the stock solution to the final loading solution.

-

-

Cell Loading:

-

Remove the cell culture medium from the cells.

-

Wash the cells once with the assay buffer.

-

Add the dye loading solution to the cells.

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C. Optimal incubation time and temperature may vary depending on the cell type and should be determined empirically.

-

Wash and De-esterification:

-

Remove the dye loading solution.

-

Wash the cells two to three times with fresh, pre-warmed assay buffer to remove any extracellular dye. If using Probenecid, it is recommended to include it in the wash and final imaging buffer.

-

Add fresh assay buffer and incubate for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Proceed with fluorescence microscopy using a filter set appropriate for IPG-2 (Excitation ~525 nm, Emission ~545 nm).

-

Caption: Experimental workflow for this compound cell loading.

Data Presentation: Quantitative Parameters

The optimal conditions for cell loading can vary significantly between cell types. The following table summarizes the typical range of parameters for the this compound cell loading protocol.

| Parameter | Recommended Range | Purpose | Reference |

| This compound Stock Conc. | 1 - 5 mM in DMSO | Concentrated stock for dilution into aqueous buffer. | |

| Final this compound Conc. | 1 - 10 µM | Optimal concentration for cell loading and signal. | |

| Pluronic F-127 Final Conc. | ≤ 0.1% (v/v) | Surfactant to aid in dispersing the hydrophobic AM ester. | |

| Probenecid Final Conc. | 1 - 2.5 mM (Optional) | Inhibits organic anion transporters to prevent dye extrusion. | |

| Loading Incubation Time | 30 - 60 minutes | Time for dye to permeate the cell membrane. | |

| Loading Temperature | Room Temp. or 37°C | Affects the rate of dye uptake and compartmentalization. | |

| De-esterification Time | 20 - 30 minutes | Allows intracellular esterases to activate the dye. | |

| Excitation / Emission | ~525 nm / ~545 nm | Spectral properties for fluorescence detection. |

Note: It is crucial to perform appropriate controls to ensure that the loading reagents (Pluronic F-127, DMSO, Probenecid) do not adversely affect cell viability or the experimental outcome. The efficiency of AM dye loading can be sensitive to the concentrations of both Pluronic F-127 and DMSO.

References

Measuring Intracellular Potassium Dynamics with IPG-2 AM: An Application Note and Protocol for Flow Cytometry

Introduction

Intracellular potassium (K⁺) is a critical ion involved in a multitude of cellular processes, including the regulation of membrane potential, enzyme activation, and the maintenance of cell volume. Dysregulation of potassium homeostasis is implicated in various pathological conditions, making the precise measurement of intracellular K⁺ concentrations a key area of research in cell biology and drug development. IPG-2 AM is a cell-permeable, yellow-green fluorescent indicator used for the quantitative measurement of intracellular potassium concentration.[1][2][3] Upon entering the cell, the acetoxymethyl (AM) ester groups of this compound are cleaved by intracellular esterases, trapping the active IPG-2 dye inside.[4][5] The fluorescence intensity of IPG-2 is directly proportional to the intracellular potassium concentration, with excitation and emission maxima at approximately 525 nm and 545 nm, respectively. This document provides a detailed protocol for the use of this compound in flow cytometry to analyze intracellular potassium levels in cell suspensions.

Principle of Detection

This compound is a synthetic fluorochrome that incorporates a K⁺-binding moiety. In its unbound state, the fluorescence of the sensor is significantly quenched. When IPG-2 binds to intracellular potassium, this quenching is relieved, leading to a dramatic increase in fluorescence intensity. This fluorescence signal can be detected and quantified using a flow cytometer equipped with a suitable laser and filter set (e.g., FITC or YFP channels). The acetoxymethyl ester modification renders the dye permeable to the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting this compound into its membrane-impermeable form, IPG-2, thus trapping it within the cytoplasm.

Data Presentation

The following table summarizes the key spectral properties of IPG-2 and recommended starting concentrations for reagents used in the staining protocol. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

| Parameter | Value | Reference |

| Indicator | This compound (ION Potassium Green-2 AM) | |

| Target Ion | Potassium (K⁺) | |

| Dissociation Constant (Kd) | ~18 mM | |

| Excitation Wavelength (Max) | ~525 nm | |

| Emission Wavelength (Max) | ~545 nm | |

| Recommended this compound Stock Solution | 1-5 mM in anhydrous DMSO | General Practice |

| Recommended Final Staining Conc. | 1-10 µM | General Practice |

| Pluronic F-127 Stock Solution | 10% w/v in anhydrous DMSO | |

| Pluronic F-127 Final Concentration | 0.02-0.1% | |

| Probenecid Stock Solution | 250 mM in 1 M NaOH | |

| Probenecid Final Concentration | 2.5 mM | |

| Incubation Temperature | 37°C | |

| Incubation Time | 30-60 minutes |

Experimental Protocols

This protocol provides a general guideline for staining suspended cells with this compound for subsequent analysis by flow cytometry.

I. Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Reconstitute the dye in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic F-127 Stock Solution (10% w/v):

-

Dissolve Pluronic F-127 in anhydrous DMSO to a final concentration of 10% (w/v). This may require gentle warming and vortexing.

-

Store at 4°C. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous media.

-

-

Probenecid Stock Solution (250 mM):

-

Dissolve probenecid in 1 M NaOH to a stock concentration of 250 mM. You may need to neutralize the solution with HCl to pH 7.4.

-

Store at 4°C. Probenecid is an anion-exchange transporter inhibitor that can reduce the leakage of de-esterified dye from the cells, thereby improving signal intensity and retention.

-

-

Assay Buffer:

-

A common assay buffer is Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.2-7.4). The buffer should be free of serum and phenol red.

-

II. Cell Preparation and Staining

-

Cell Suspension:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL in the assay buffer.

-

Ensure cell viability is high, as dead cells can non-specifically take up the dye. A viability stain can be included in the flow cytometry panel if necessary.

-

-

Preparation of Loading Solution:

-

For each 1 mL of cell suspension, prepare the loading solution in a separate tube.

-

Add the required volume of this compound stock solution to the assay buffer to achieve the desired final concentration (e.g., 5 µM).

-

To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02-0.1%.

-

(Optional) To improve dye retention, add probenecid to a final concentration of 2.5 mM.

-

Vortex the loading solution thoroughly to ensure the dye is evenly dispersed.

-

-

Cell Staining:

-

Add the loading solution to the cell suspension.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

The optimal incubation time should be determined for each cell type.

-

-

Washing:

-

After incubation, pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes).

-

Resuspend the cell pellet in fresh, pre-warmed assay buffer (with or without probenecid).

-

Repeat the wash step to remove any extracellular dye.

-

-

Resuspension for Analysis:

-

Resuspend the final cell pellet in assay buffer at a suitable concentration for flow cytometry analysis (e.g., 0.5-1 x 10⁶ cells/mL).

-

Keep the cells on ice and protected from light until analysis. Analyze within 1-2 hours for best results.

-

III. Flow Cytometry Analysis

-

Instrument Setup:

-

Use a flow cytometer capable of detecting green fluorescence.

-

Excite the cells with a blue laser (488 nm) or a yellow-green laser (561 nm).

-

Collect the emission signal using a filter appropriate for green fluorescence, typically around 530/30 nm (FITC channel) or 585/42 nm (PE channel), depending on the instrument configuration. The optimal channel should be determined based on the specific emission spectrum of IPG-2.

-

-

Gating Strategy:

-

Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.

-

Use a viability dye, if included, to gate on live cells.

-

Analyze the fluorescence intensity of the IPG-2 signal within the live, single-cell population.

-

-

Controls:

-

Unstained Control: A sample of unstained cells to set the baseline fluorescence.

-

Positive Control (Optional): Cells treated with a known modulator of intracellular potassium (e.g., a potassium ionophore like Valinomycin in high potassium buffer) to confirm the responsiveness of the dye.

-

Negative Control (Optional): Cells treated with the same modulator in a potassium-free buffer.

-

Visualization of Workflows and Pathways

Caption: Experimental workflow for measuring intracellular potassium using this compound and flow cytometry.

Caption: Mechanism of this compound for intracellular potassium detection.

References

Application Notes and Protocols for Preparing Ipg-2 AM Working Solution with Pluronic F-127

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipg-2 AM is a membrane-permeable fluorescent indicator used for measuring intracellular potassium (K+) concentrations.[1][2] Like other acetoxymethyl (AM) ester dyes, this compound is hydrophobic and requires a dispersing agent to facilitate its loading into live cells. Pluronic® F-127, a non-ionic surfactant, is widely used for this purpose as it aids in the solubilization of hydrophobic molecules in aqueous solutions, thereby ensuring a more uniform distribution and efficient cellular uptake of the dye.[3][4][5] This document provides a detailed protocol for the preparation of an this compound working solution using Pluronic F-127 and guidelines for cell loading.

Materials and Reagents

-

This compound

-

Pluronic F-127 (solid or as a 10% or 20% solution)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.2-7.4)

Data Presentation: Stock and Working Solution Concentrations

The following tables summarize the recommended concentrations for the preparation of stock and working solutions.

Table 1: Stock Solution Preparation

| Reagent | Solvent | Concentration | Preparation Notes | Storage |

| This compound | Anhydrous DMSO | 1-5 mM | Protect from light and moisture. | -20°C, desiccated |

| Pluronic F-127 | Anhydrous DMSO | 20% (w/v) | May require heating to ~40-50°C for about 30 minutes to dissolve. | Room Temperature |

| Pluronic F-127 | Distilled Water | 10% (w/v) | May require heating to ~40-50°C for about 30 minutes to dissolve. | Room Temperature |

Table 2: Working Solution Preparation and Cell Loading

| Parameter | Recommended Range | Typical Value | Notes |

| Final this compound Concentration | 1 - 10 µM | 5 µM | Optimal concentration may vary depending on cell type. |

| Final Pluronic F-127 Concentration | 0.02% - 0.08% | 0.04% | Should be kept at or below 0.1%. |

| Incubation Time | 10 - 60 minutes | 30-60 minutes | Should be optimized for the specific cell type. |

| Incubation Temperature | Room Temperature or 37°C | 37°C | Room temperature may reduce dye compartmentalization. |

Experimental Protocols

This section details the step-by-step procedures for preparing the this compound working solution and loading it into cells.

Protocol 1: Preparation of Pluronic F-127 Stock Solution (20% in DMSO)

-

Weigh 2 g of Pluronic F-127 powder and add it to 10 mL of anhydrous DMSO.

-

To facilitate dissolution, heat the solution to approximately 40-50°C for about 30 minutes, vortexing periodically until the Pluronic F-127 is completely dissolved.

-

Store the 20% (w/v) Pluronic F-127 stock solution at room temperature. Do not refrigerate or freeze, as this may cause the detergent to precipitate. If precipitation occurs, warm the solution to 37°C and vortex to redissolve.

Protocol 2: Preparation of this compound Stock Solution

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Store the this compound stock solution at -20°C, protected from light and moisture.

Protocol 3: Preparation of this compound Working Solution and Cell Loading

-

Allow all reagents, including the this compound and Pluronic F-127 stock solutions and the physiological buffer, to warm to room temperature before use.

-

For ease of handling, it is recommended to first mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution in a microcentrifuge tube. For example, mix 5 µL of 1 mM this compound with 5 µL of 20% Pluronic F-127.

-

Vortex the mixture briefly.

-

Dilute this mixture into the desired volume of physiological buffer (e.g., HBSS with 20 mM HEPES) to achieve the final desired this compound concentration (typically 1-10 µM). For example, to make a 5 µM working solution in 1 mL of buffer, add the 10 µL mixture from the previous step.

-

Vortex the final working solution thoroughly to ensure homogeneity.

-

Remove the culture medium from the cells to be loaded.

-

Add the this compound working solution to the cells.

-

Incubate the cells at 37°C for 30-60 minutes. Optimal incubation time and temperature should be determined empirically for each cell type.

-

After incubation, wash the cells with fresh, dye-free physiological buffer to remove any extracellular this compound.

-

The cells are now loaded and ready for fluorescence imaging. This compound has an excitation maximum at approximately 525 nm and an emission maximum at approximately 545 nm.

Mandatory Visualization

Experimental Workflow for this compound Cell Loading

Workflow for preparing this compound working solution and cell loading.

Signaling Pathway: Intracellular Ion Indicator Mechanism

References

Optimizing Ipg-2 AM Concentration for Live Cell Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ipg-2 AM, a fluorescent indicator for measuring intracellular potassium (K+) concentrations in live cells. Optimal dye concentration is critical for achieving a high signal-to-noise ratio while minimizing potential cytotoxicity. This guide offers a summary of recommended concentrations from various sources, detailed experimental protocols, and diagrams of relevant biological pathways and workflows to assist researchers in designing and executing successful live-cell imaging experiments.

Introduction to this compound

ION Potassium Green-2 acetoxymethyl ester (this compound) is a cell-permeable dye used for the quantitative measurement of intracellular potassium, a key ion involved in numerous cellular processes including membrane potential regulation, enzyme activation, and signal transduction. Upon entering the cell, non-fluorescent this compound is hydrolyzed by intracellular esterases into its active, fluorescent form, Ipg-2. The fluorescence intensity of Ipg-2 is directly proportional to the intracellular potassium concentration. It has an excitation maximum at approximately 525 nm and an emission maximum at 545 nm.[1][2] The dissociation constant (Kd) for potassium binding is approximately 18 mM, making it highly sensitive to small changes in K+ levels.[1][2]

Optimal this compound Concentration

The optimal concentration of this compound for live cell imaging is highly dependent on the specific cell type, experimental conditions, and the instrumentation used. It is crucial to empirically determine the lowest possible concentration that yields a robust fluorescent signal without inducing cellular stress or toxicity. The following table summarizes recommended starting concentrations from available protocols and literature.

| Cell Type | This compound Concentration | Incubation Time | Incubation Temperature | Additional Reagents | Source |

| Cultured Cells (General) | 4.4 µM | 60 minutes | 37°C | 0.1% Pluronic F-127, 2.7 mM Probenecid | [3] |

| J774A.1 cells and Bone Marrow-Derived Macrophages (BMDMs) | 1 µM | 10 minutes | 37°C | Not specified in detail, but used in cell culture medium. | |

| General Guideline | Should be optimized for the specific assay and application. | Should be optimized for the specific assay and application. | 37°C | Pluronic F-127, Probenecid (optional) |

Experimental Protocols

This section provides a general protocol for loading cells with this compound and preparing them for live-cell imaging.

Reagents and Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Pluronic F-127

-

Probenecid (optional)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer (pH 7.2-7.4)

-

Live-cell imaging microscope with appropriate filter sets (e.g., FITC, GFP, YFP)

-

Cultured cells on coverslips or in imaging-compatible plates

Stock Solution Preparation:

-

This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. The exact concentration will depend on the final desired loading concentration. For example, to achieve a final concentration of 4.4 µM from a 1000x stock, prepare a 4.4 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution: Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

-

Probenecid Stock Solution (Optional): Prepare a 270 mM stock solution of Probenecid in a suitable buffer or DMSO. Probenecid is an anion transport inhibitor that can help improve intracellular dye retention in some cell types.

Cell Loading Protocol:

-

Cell Preparation: Culture cells to the desired confluence (typically 80-100%) on glass-bottom dishes or coverslips suitable for live-cell imaging.

-

Prepare Loading Solution:

-

Warm the required volume of assay buffer (e.g., HBSS) to room temperature or 37°C.

-

Add Pluronic F-127 stock solution to the assay buffer to a final concentration of 0.02-0.1%. This surfactant aids in the dispersion of the AM ester in aqueous media.

-

(Optional) Add Probenecid stock solution to the desired final concentration (e.g., 2.7 mM).

-

Add the this compound stock solution to the buffer to achieve the desired final loading concentration (e.g., 1-5 µM). Vortex briefly to ensure thorough mixing. The loading solution should be used within 2 hours of preparation.

-

-

Dye Loading:

-

Remove the cell culture medium from the cells.

-

Wash the cells once with the assay buffer.

-

Add the this compound loading solution to the cells. The volume will depend on the culture vessel (e.g., 100 µL for a 96-well plate, 1.5 mL for a 35 mm dish).

-

-

Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 10-60 minutes). The optimal incubation time should be determined empirically.

-

Wash: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed assay buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells in fresh assay buffer for an additional 20-30 minutes at room temperature or 37°C to allow for the complete de-esterification of the this compound by intracellular esterases.

-

Imaging: The cells are now ready for live-cell imaging. Acquire fluorescent images using a microscope equipped with the appropriate excitation and emission filters (Ex/Em: ~525 nm/545 nm).

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound live cell imaging.

Signaling Pathway Involving Potassium Efflux: NLRP3 Inflammasome Activation

This compound is a tool to measure changes in intracellular potassium, which is a key event in several signaling pathways. One prominent example is the activation of the NLRP3 inflammasome, a critical component of the innate immune system. A decrease in intracellular potassium is a common trigger for NLRP3 activation.

Caption: NLRP3 inflammasome activation pathway highlighting K+ efflux.

References

Application Notes and Protocols for IPG-2 AM in Primary Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

ION Potassium Green-2 Acetoxymethyl Ester (IPG-2 AM) is a fluorescent indicator used for measuring intracellular potassium (K⁺) concentrations.[1][2] As a cell-permeable dye, it is a valuable tool for studying potassium dynamics in live cells, including primary neurons.[3] This document provides detailed protocols for the use of this compound in primary neuron cultures, including reagent preparation, cell loading, and fluorescence imaging.

This compound has an excitation maximum at approximately 525 nm and an emission maximum at 545 nm.[1][2] Upon binding to potassium, its fluorescence intensity increases significantly. It has a dissociation constant (Kd) for potassium of 18 mM, making it suitable for detecting changes in intracellular potassium levels.

Data Presentation

| Parameter | Value | Reference |

| Excitation Wavelength (max) | 525 nm | |

| Emission Wavelength (max) | 545 nm | |

| Dissociation Constant (Kd) for K⁺ | 18 mM | |

| Recommended Incubation Temperature | 37°C | |

| Recommended Incubation Time | 60 minutes |

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution:

-

Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). The final concentration of the stock solution should be between 1 and 10 mM.

-

Store the stock solution at -20°C, protected from light and moisture.

2. Pluronic F-127 Solution:

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.

-

Store the Pluronic F-127 solution at room temperature. If precipitation occurs, warm the solution to approximately 40°C and vortex to redissolve.

3. Probenecid Solution (Optional):

-

Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.

-

Prepare a stock solution of probenecid in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) or 1N NaOH. The final concentration in the loading buffer is typically 1-2.5 mM.

4. Loading Buffer:

-

The loading buffer is the solution in which the primary neurons will be incubated with this compound. A common choice is a HEPES-buffered salt solution (e.g., HBSS) with a pH of 7.2-7.4.

-